Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide
Description
Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide (CAS 1332588-44-9) is a brominated imidazopyridine derivative with a molecular formula of C₁₂H₁₃Br₂N₂O₂ and a molecular weight of 378.05 g/mol. It is synthesized via the condensation of 2-aminopyridine derivatives with ethyl 3-bromo-2-oxo propanoate under refluxing ethanol, followed by hydrobromide salt formation . The compound’s structure features a bromine atom at position 3 and a methyl group at position 7 of the imidazopyridine core, which significantly influences its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2.BrH/c1-3-16-11(15)9-10(12)14-5-4-7(2)6-8(14)13-9;/h4-6H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMMSGXCICNVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC(=CC2=N1)C)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724372 | |
| Record name | Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332588-44-9 | |
| Record name | Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
HBr/H₂O₂ Bromination (Adapted from CN104130183A)
This method, originally developed for 3-bromopyridine synthesis, was adapted for imidazo[1,2-a]pyridines:
Procedure:
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Dissolve ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate in aqueous HBr (40% w/w).
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Add hydrogen peroxide (30% w/w) dropwise at 70–80°C.
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Stir for 24 hours under reflux.
Key Data:
| Parameter | Value |
|---|---|
| HBr equivalence | 2.5–6 eq |
| H₂O₂ equivalence | 1.5–4 eq |
| Yield | 70–85% |
Advantages:
N-Bromosuccinimide (NBS) in Acetonitrile
NBS provides controlled bromination under mild conditions:
Procedure:
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Dissolve the imidazo[1,2-a]pyridine derivative in acetonitrile.
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Add NBS (1.1 eq) and a catalytic amount of AIBN.
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Reflux at 80°C for 6 hours.
Outcome:
Salt Formation and Purification
The hydrobromide salt is formed by treating the free base with hydrobromic acid:
Procedure:
-
Dissolve ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate in ethyl acetate.
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Add 48% HBr aqueous solution (1.1 eq).
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Stir at room temperature for 1 hour.
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Filter and wash with cold ethyl acetate to isolate the hydrobromide salt.
Characterization Data:
Purification:
Optimization and Yield Considerations
Cyclization Yield Enhancement
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Major Products Formed
Substitution: Formation of iodinated or fluorinated derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is primarily studied for its potential as a pharmacological agent. Its structure suggests that it may interact with biological targets involved in disease mechanisms.
Anticancer Properties
Research indicates that compounds with imidazo[1,2-a]pyridine scaffolds exhibit anticancer activity. This compound has been evaluated for its efficacy against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in specific cancer types, although further studies are needed to elucidate the underlying mechanisms and optimize its therapeutic potential .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents. In vitro studies have shown promising results against resistant strains of bacteria, highlighting the potential for this compound in treating infections that are difficult to manage with existing antibiotics .
Biological Research
This compound serves as a valuable tool in biological research, particularly in the study of enzyme interactions and metabolic pathways.
Enzyme Inhibition Studies
The compound has been investigated as an inhibitor of specific enzymes involved in metabolic processes. For instance, its ability to inhibit cytochrome P450 enzymes suggests a role in drug metabolism studies, where understanding the interaction between drugs and metabolic enzymes is crucial .
Cellular Signaling Pathways
Research has indicated that this compound may influence cellular signaling pathways associated with cancer progression and inflammation. By modulating these pathways, it could provide insights into the development of novel therapeutic strategies targeting these critical processes .
Synthetic Methodologies
In addition to its biological applications, this compound is utilized in synthetic chemistry.
Synthesis of Novel Compounds
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore modifications that could enhance biological activity or alter pharmacokinetic properties .
Reaction Mechanisms
Studies involving this compound contribute to understanding reaction mechanisms in organic synthesis, particularly those involving heterocycles. Such insights are essential for developing efficient synthetic routes for new pharmaceuticals .
Mechanism of Action
The mechanism of action of ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of ethyl imidazopyridine carboxylates. Key structural analogues include:
Physicochemical Properties
- Solubility : The hydrobromide salt form improves aqueous solubility compared to neutral esters (e.g., CAS 143982-54-1) .
- Thermal Stability: Methyl and bromine substituents increase melting points relative to unsubstituted analogues (e.g., 169°C for ethyl 7-cyclohexylamino derivatives vs. ~215°C for tetrahydroimidazopyridines) .
Spectroscopic and Crystallographic Data
- NMR: The 7-methyl group in the target compound produces a distinct singlet at δ 1.82 ppm in ¹H NMR, absent in non-methylated analogues .
- X-ray Diffraction : Bromine and methyl substituents influence crystal packing. For example, 6-bromoimidazopyridines exhibit planar molecular geometry with N–H⋯N hydrogen bonding .
Biological Activity
Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article provides a detailed overview of its biological activity, supported by research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H12Br2N2O2
- Molecular Weight : 343.14 g/mol
- CAS Number : 1119449-00-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Compounds in the imidazo[1,2-a]pyridine class have shown significant antibacterial properties. They inhibit bacterial growth by interfering with essential biochemical pathways.
- Antitumor Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Efficacy
Recent studies have highlighted the compound's efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimal inhibitory concentration (MIC) values indicate potent activity:
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | 0.07 - 0.14 | Antitubercular |
| Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate | 0.4 - 1.9 | Antitubercular |
These findings suggest that structural modifications can enhance the antimicrobial properties of imidazo[1,2-a]pyridine derivatives .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| VERO (African green monkey kidney) | >128 | |
| HeLa (cervical cancer) | <50 | |
| MCF-7 (breast cancer) | <20 |
The compound's ability to induce apoptosis and inhibit cell proliferation has been linked to its interaction with DNA and disruption of cell cycle progression.
Case Study 1: Antitubercular Activity
In a controlled study involving BALB/c mice infected with Mtb H37Rv, treatment with this compound resulted in a significant reduction of bacterial load after four weeks of administration at varying doses (0.4 mg/kg to 10 mg/kg). The results demonstrated a reduction of up to 99.9% in bacterial load at the highest dose .
Case Study 2: Cytotoxicity Profile
A comprehensive cytotoxicity profile was conducted on several human cell lines including neuroblastoma and liver cancer cells. The compound exhibited low cytotoxicity levels (IC50 >10 μM), indicating a favorable safety profile for further development as an antitumor agent .
Q & A
Q. What is the synthetic route for Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide?
The compound is synthesized via a multi-step process. First, ethyl imidazo[1,2-a]pyridine-2-carboxylate is prepared by reacting 2-aminopyridine with ethyl bromopyruvate in refluxing ethanol . Bromination at the 3-position is then achieved using N-bromosuccinimide (NBS) or similar brominating agents under controlled conditions. Methylation at the 7-position can be introduced via a Friedel-Crafts alkylation or directed ortho-metallation strategies. The hydrobromide salt is formed by treating the free base with HBr in a suitable solvent. Key optimization parameters include reaction temperature, stoichiometry of brominating agents, and purification via column chromatography .
Q. How is the structural identity of the compound confirmed?
Structural confirmation relies on spectroscopic and analytical methods:
- 1H/13C NMR : Assignments of aromatic protons (δ 7.2–8.5 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm) verify substitution patterns.
- HRMS : Exact mass matching ([M+H]+ calculated vs. observed) confirms molecular formula.
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~2500 cm⁻¹ (HBr salt) are critical .
Q. What biological activities are associated with this compound?
Imidazo[1,2-a]pyridine derivatives exhibit antiproliferative activity against cancer cells, particularly in lung and pancreatic models. The bromine substituent enhances electrophilic reactivity, potentially enabling covalent binding to kinases like c-Met. Preliminary assays involve MTT viability tests and kinase inhibition profiling using recombinant enzymes .
Advanced Research Questions
Q. How can synthetic yield and regioselectivity be optimized for the bromination step?
Regioselective bromination at the 3-position is influenced by electronic and steric factors. Computational modeling (DFT) predicts electron density distribution to guide site selectivity. Experimentally, using polar aprotic solvents (e.g., DMF) and catalysts like Lewis acids (e.g., FeCl₃) improves yield (from ~60% to >85%). Monitoring via TLC or in-situ NMR ensures reaction completion without over-bromination .
Q. What challenges arise in crystallographic characterization of this compound?
The hydrobromide salt’s hygroscopicity complicates crystal growth. Solutions include:
- Using mixed solvents (e.g., DMSO/water) for slow evaporation.
- Employing SHELX software for structure refinement, particularly for handling disorder in the ethyl ester or bromide counterion.
- High-resolution data (≤ 0.8 Å) is critical for resolving overlapping electron densities in the imidazo[1,2-a]pyridine core .
Q. How do structural modifications impact biological activity?
Structure-activity relationship (SAR) studies reveal:
- 3-Bromo substituent : Essential for kinase inhibition; replacing bromine with chlorine reduces potency by ~50%.
- 7-Methyl group : Enhances lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility.
- Ethyl ester vs. carboxylic acid : The ester prodrug form increases bioavailability in in vivo models .
Q. How can stability issues in aqueous formulations be addressed?
Hydrolysis of the ester group under physiological pH (7.4) is a major concern. Strategies include:
Q. What analytical methods resolve contradictions in synthetic data?
Discrepancies in reported yields or purity often stem from:
- Byproduct formation : LC-MS/MS identifies dimers or debrominated side products.
- Counterion variability : Ion chromatography confirms HBr vs. other salts.
- Reproducibility issues are mitigated by standardizing reaction protocols (e.g., inert atmosphere, strict temperature control) .
Methodological Tables
Q. Table 1. Optimization of Bromination Conditions
| Condition | Yield (%) | Regioselectivity (3-Bromo:5-Bromo) |
|---|---|---|
| NBS, DMF, 40°C | 82 | 95:5 |
| Br₂, CHCl₃, RT | 65 | 80:20 |
| NBS, FeCl₃, MeCN | 88 | 98:2 |
Q. Table 2. Stability in Aqueous Buffers
| pH | Half-life (h) | Major Degradation Product |
|---|---|---|
| 7.4 | 12 | 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
| 5.0 | 48 | None detected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
